ETP-46321

Description

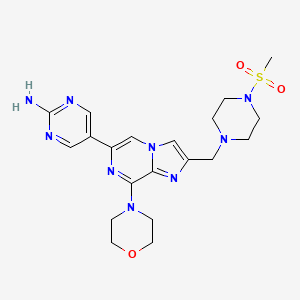

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDVDMWRKFZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ETP-46321: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3K) alpha (α) and delta (δ). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism. By dually targeting PI3Kα, which is often mutated and hyperactivated in solid tumors, and PI3Kδ, which is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies and immune regulation, this compound presents a compelling profile for anti-cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Dual Inhibition of PI3Kα and PI3Kδ

This compound exerts its anti-neoplastic effects by selectively inhibiting the catalytic activity of the p110α and p110δ subunits of PI3K. This inhibition is competitive with ATP and prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt.

The dual-specificity of this compound is a key feature of its mechanism.

-

PI3Kα Inhibition: The p110α isoform is a key mediator of growth factor signaling and is frequently activated in a wide range of solid tumors through mutations in the PIK3CA gene. By inhibiting PI3Kα, this compound directly targets a fundamental driver of tumor cell growth and survival in these cancers.

-

PI3Kδ Inhibition: The p110δ isoform is predominantly expressed in leukocytes and plays a critical role in the development, activation, and survival of B-cells. Its inhibition is a validated therapeutic strategy in B-cell malignancies. Furthermore, targeting PI3Kδ can modulate the tumor microenvironment by affecting immune cell function.

By inhibiting both isoforms, this compound has the potential for broad anti-cancer activity, addressing both tumor-intrinsic signaling and the supportive tumor microenvironment.

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4]

| Target | Assay Type | Value | Reference |

| PI3Kα (p110α) | Biochemical Kinase Assay | Kiapp = 2.3 nM | [1][2][3][4] |

| PI3Kδ (p110δ) | Biochemical Kinase Assay | Kiapp = 14.2 nM | [1][2][3][4] |

| PI3Kβ (p110β) | Biochemical Kinase Assay | Kiapp = 170 nM | [3] |

| PI3Kγ (p110γ) | Biochemical Kinase Assay | Kiapp = 179 nM | [3] |

| Akt Phosphorylation (Ser473) | Cellular Assay (U2OS cells) | IC50 = 8.3 nM | [1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice [1]

| Parameter | Value |

| Clearance | 0.6 L/h/Kg |

| Oral Bioavailability | 90% |

Table 3: In Vivo Efficacy of this compound [1]

| Cancer Model | Treatment | Outcome |

| K-RasG12V-driven lung tumor mouse model | 50 mg/kg, p.o. | Significant tumor growth inhibition |

Signaling Pathway Analysis

The primary consequence of PI3Kα and PI3Kδ inhibition by this compound is the suppression of the Akt signaling cascade. The following diagram illustrates the key nodes of this pathway affected by the drug.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Downstream of Akt, several key effector pathways are modulated:

-

mTORC1 Pathway: Akt activates mTORC1, a master regulator of cell growth and proliferation. Inhibition of Akt by this compound leads to decreased mTORC1 activity, resulting in the reduced phosphorylation of its downstream targets, p70S6K and 4E-BP1. This ultimately suppresses protein synthesis and cell cycle progression.

-

GSK3β Pathway: Akt phosphorylates and inactivates GSK3β, a kinase involved in various cellular processes, including cell cycle regulation. Inhibition of Akt leads to the activation of GSK3β, which can contribute to cell cycle arrest.

-

FOXO Transcription Factors: Akt phosphorylates and promotes the cytoplasmic sequestration of FOXO transcription factors, thereby inhibiting their pro-apoptotic and cell cycle arrest functions. By inhibiting Akt, this compound can lead to the nuclear translocation and activation of FOXO proteins, promoting the expression of genes involved in apoptosis and cell cycle inhibition.

-

Bcl-2 Family Proteins: Akt can phosphorylate and inactivate pro-apoptotic Bcl-2 family members like Bad. Inhibition of Akt can therefore promote apoptosis by relieving this inhibition.

Experimental Protocols

Detailed experimental protocols for the studies specifically conducted on this compound are not publicly available. However, the following sections describe standard and widely accepted methodologies for the key assays used to characterize PI3K inhibitors.

PI3K Biochemical Kinase Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Purified recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

-

PIP2 substrate.

-

ATP.

-

Biotinylated-PIP3 tracer.

-

Europium-labeled anti-GST antibody (or other tag-specific antibody).

-

Streptavidin-Allophycocyanin (SA-APC).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).

-

384-well low-volume black plates.

-

TR-FRET plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection mix containing biotinylated-PIP3, Europium-labeled antibody, and SA-APC.

-

Incubate in the dark to allow for binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 620 nm. The signal is inversely proportional to the PI3K activity.

-

Determine the Kiapp values by fitting the data to a dose-response curve.

References

ETP-46321: A Technical Guide to its Inhibition of the PI3K Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This document details the molecule's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Class IA PI3Ks, with high potency against the p110α and p110δ catalytic subunits. By binding to the kinase domain of these enzymes, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT signaling cascade, a critical pathway for cell growth, proliferation, survival, and metabolism, underlies the therapeutic potential of this compound in oncology.

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This compound's dual-isoform targeting of PI3Kα and PI3Kδ may offer a broader therapeutic window and potentially overcome resistance mechanisms associated with single-isoform inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value (nM) |

| PI3Kα (wild-type) | Kiapp | 2.3[1][2] |

| PI3Kδ | Kiapp | 14.2[1][2] |

| PI3Kα (H1047R mutant) | Kiapp | 2.33[1] |

| PI3Kα (E545K mutant) | Kiapp | 1.77[1] |

| PI3Kα (E542K mutant) | Kiapp | 1.89[1] |

| AKT Phosphorylation (U2OS cells) | IC50 | 8.3[1] |

This compound has been shown to be highly selective for PI3Kα and PI3Kδ, with no significant activity against mTOR and a panel of 288 other kinases[1].

Table 2: In Vivo Pharmacokinetic Profile of this compound in BALB/c Mice

| Parameter | Value |

| Clearance | 0.6 L/h/Kg[1] |

| Oral Bioavailability | 90%[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are consistent with the procedures used to characterize this compound.

In Vitro PI3K Enzyme Inhibition Assay (Determination of Kiapp)

This protocol describes a common method for determining the apparent inhibition constant (Kiapp) of a compound against PI3K isoforms.

Objective: To quantify the inhibitory potency of this compound against purified PI3Kα and PI3Kδ enzymes.

Materials:

-

Purified recombinant human PI3Kα and PI3Kδ enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

-

This compound at various concentrations.

-

Reaction plates (e.g., 96-well or 384-well).

-

Scintillation counter or luminescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In the reaction plate, add the PI3K enzyme, the lipid substrate (PIP2), and the diluted this compound or vehicle control.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA).

-

Detect the amount of phosphorylated product (PIP3). For the radioactive method, this can be achieved by spotting the reaction mixture onto a TLC plate, separating the lipids, and quantifying the radioactive PIP3 spot using a phosphorimager. For non-radioactive methods, follow the manufacturer's protocol for the specific detection kit (e.g., measuring luminescence from the ADP-Glo™ assay).

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Determine the Kiapp using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cellular AKT Phosphorylation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to measure the inhibition of AKT phosphorylation in a cellular context.

Objective: To determine the IC₅₀ of this compound for the inhibition of AKT phosphorylation at Serine 473 in U2OS cells.

Materials:

-

U2OS (human osteosarcoma) cell line.

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Growth factor for stimulation (e.g., IGF-1 or serum).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed U2OS cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal AKT phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1 at 100 ng/mL for 15 minutes) to induce AKT phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-AKT signal to the total AKT signal for each sample.

-

Plot the percentage of inhibition of AKT phosphorylation against the logarithm of the this compound concentration and determine the IC₅₀ value.

In Vivo Antitumor Efficacy Study

This protocol describes a general framework for evaluating the in vivo antitumor activity of this compound in a genetically engineered mouse model (GEMM) of lung cancer.

Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a K-RasG12V-driven lung tumor mouse model.

Animal Model:

-

Genetically engineered mice with a conditional K-RasG12V allele (e.g., LSL-KrasG12D).

-

Tumor initiation is typically achieved by intratracheal or intranasal administration of an adenovirus or lentivirus expressing Cre recombinase, which excises the "lox-stop-lox" cassette and allows for the expression of the oncogenic K-RasG12V.

Materials:

-

This compound formulated for oral administration.

-

Vehicle control.

-

Animal housing and monitoring equipment.

-

Calipers for tumor measurement (if tumors are subcutaneous) or imaging modality (e.g., micro-CT or PET) for orthotopic lung tumors.

Procedure:

-

Induce tumor formation in the K-RasG12V GEMM.

-

Monitor tumor development to a predetermined size using an appropriate imaging technique.

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily, for a specified duration (e.g., three weeks)[1].

-

Monitor the health and body weight of the mice regularly.

-

Measure tumor volume at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and collect tumor tissue for further analysis (e.g., pharmacodynamic markers like p-AKT levels).

-

Compare the tumor growth between the this compound-treated group and the vehicle-treated group to determine the extent of tumor growth inhibition.

Preclinical and Clinical Status

Based on publicly available information, this compound has demonstrated significant antitumor activity in preclinical models of cancer, particularly in a K-RasG12V driven lung tumor mouse model where it showed significant tumor growth inhibition[1][3]. Its favorable pharmacokinetic profile, including high oral bioavailability, supports its potential for clinical development[1]. As of the latest available information, there are no public records of this compound entering clinical trials. It is currently considered a preclinical compound for research use.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and PI3Kδ with a well-defined mechanism of action on the PI3K/AKT signaling pathway. Its strong in vitro potency against both wild-type and mutant forms of PI3Kα, coupled with significant in vivo efficacy and favorable pharmacokinetic properties, establishes it as a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar targeted therapies.

References

ETP-46321: A Technical Guide to a Dual PI3Kα/δ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the class IA phosphoinositide 3-kinases (PI3K) p110α (PI3Kα) and p110δ (PI3Kδ). This dual specificity allows this compound to modulate critical cellular processes, including cell growth, proliferation, survival, and immune responses. Preclinical studies have demonstrated its efficacy in cancer models by inhibiting the PI3K/AKT signaling pathway and in models of autoimmune disease by modulating T lymphocyte activation. This technical guide provides a comprehensive overview of the function of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed experimental protocols from key preclinical studies.

Core Function and Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the p110α and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. By attenuating the PI3K/AKT signaling cascade, this compound can induce apoptosis and inhibit proliferation in cancer cells that are dependent on this pathway. Furthermore, its inhibitory action on p110δ, which is highly expressed in leukocytes, allows for the modulation of immune cell function, including T lymphocyte activation, making it a potential therapeutic agent for inflammatory and autoimmune disorders.

Signaling Pathway

The primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway. Upon activation by growth factors or cytokines, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation. This compound, by inhibiting PI3Kα and PI3Kδ, effectively blocks this entire downstream cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Inhibitory Activity

| Target | Kiapp (nM) |

| PI3Kα (wild-type) | 2.3 |

| PI3Kδ | 14.2 |

| PI3Kα (E542K mutant) | 1.89 |

| PI3Kα (E545K mutant) | 1.77 |

| PI3Kα (H1047R mutant) | 2.33 |

Kiapp: Apparent inhibitor constant.

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| U2OS | AKT Phosphorylation | 8.3 |

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Pharmacokinetics in BALB/c Mice

| Parameter | Value |

| Clearance | 0.6 L/h/Kg |

| Oral Bioavailability | 90% |

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the inhibitory activity of this compound against PI3K isoforms.

Methodology:

-

Recombinant human PI3Kα and PI3Kδ enzymes were used.

-

The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, and 10 mM MgCl₂.

-

This compound was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

-

The reaction was initiated by the addition of a substrate mix containing 10 µM PIP2 and 10 µM ATP.

-

After a 60-minute incubation at room temperature, the reaction was stopped by the addition of EDTA.

-

The amount of ADP produced was quantified using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Kiapp values were calculated using the Morrison equation for tight-binding inhibitors.

Cellular AKT Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit PI3K signaling in a cellular context.

Methodology:

-

U2OS (human osteosarcoma) cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 24 hours to reduce basal PI3K pathway activity.

-

Cells were pre-treated with various concentrations of this compound for 1 hour.

-

The PI3K pathway was stimulated with 10 µg/mL insulin for 10 minutes.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis was performed to quantify the ratio of phosphorylated AKT to total AKT.

-

IC₅₀ values were calculated by non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a genetically engineered mouse model of lung cancer.

Methodology:

-

A genetically engineered mouse model with a K-RasG12V-driven lung tumor was used.

-

Mice with established tumors were randomized into vehicle control and treatment groups.

-

This compound was administered orally at a dose of 50 mg/kg daily.

-

Tumor growth was monitored by positron emission tomography (PET) imaging.

-

At the end of the study, mice were euthanized, and tumors were excised and weighed.

-

Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between the treated and vehicle control groups.

T-Lymphocyte Activation Assay

Objective: To determine the effect of this compound on T cell activation in vitro.

Methodology:

-

CD4+ T lymphocytes were isolated from the spleens of mice.

-

T cells were stimulated in vitro with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying concentrations of this compound.

-

After 48-72 hours of culture, cell proliferation was assessed by [³H]-thymidine incorporation or CFSE dilution assay.

-

Supernatants were collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA.

-

Inhibition of T cell activation was determined by the reduction in proliferation and cytokine secretion in the presence of this compound.

Collagen-Induced Arthritis (CIA) Model

Objective: To assess the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.

Methodology:

-

Male DBA/1 mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant.

-

A booster immunization was given 21 days later.

-

Upon the onset of arthritis, mice were treated daily with this compound or vehicle control.

-

The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and inflammation.

-

At the end of the study, joint tissues were collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

The therapeutic efficacy of this compound was determined by its ability to reduce the clinical score and mitigate joint damage.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and PI3Kδ with promising preclinical activity in both oncology and immunology. Its ability to be administered orally and its favorable pharmacokinetic profile make it an attractive candidate for further clinical development. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other dual PI3Kα/δ inhibitors.

An In-depth Technical Guide to the Downstream Signaling Effects of ETP-46321 on AKT

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a primary focus on its impact on the protein kinase B (AKT) signaling pathway. The document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110α and p110δ catalytic subunits of PI3K. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound's dual inhibitory action on PI3Kα and PI3Kδ suggests its potential as a therapeutic agent in various oncological and immunological disorders.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3Kα and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably AKT. By reducing the levels of PIP3, this compound effectively blocks the activation of AKT and its subsequent downstream signaling.

Signaling Pathway

The canonical PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). The co-localization of AKT and PDK1 at the plasma membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1. For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), which is mediated by the mTORC2 complex. Once fully activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.

References

ETP-46321: A Technical Guide on its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2][3] While direct studies exhaustively detailing the effects of this compound on apoptosis and cell cycle arrest are limited in publicly available literature, its mechanism of action as a PI3Kα/δ inhibitor provides a strong basis for understanding its role in these fundamental cellular processes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth.[4][5][6] Its hyperactivation is a common feature in many cancers, making it a key target for therapeutic intervention.[4][7] Inhibition of this pathway by compounds such as this compound is expected to induce both cytostatic and cytotoxic effects, including cell cycle arrest and apoptosis. This technical guide will provide an in-depth overview of the inferred role of this compound in apoptosis and cell cycle arrest, based on the known functions of its targets and the broader effects of PI3K pathway inhibition. It will also present available quantitative data, detailed experimental protocols for assessing these cellular processes, and visual representations of the relevant signaling pathways.

This compound: Mechanism of Action

This compound is a highly selective inhibitor of PI3Kα and PI3Kδ, with demonstrated potency in biochemical assays. The primary mechanism of action of this compound is the inhibition of the catalytic activity of these PI3K isoforms, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5]

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/Conditions | Reference |

| Kiapp (PI3Kα) | 2.3 nM | Biochemical Assay | [2] |

| Kiapp (PI3Kδ) | 14.2 nM | Biochemical Assay | [2] |

| IC50 (Akt phosphorylation) | 8.3 nM | U2OS cells | [2] |

Role in Apoptosis

The PI3K/Akt pathway is a central mediator of cell survival signals, and its inhibition is a well-established strategy to induce apoptosis in cancer cells.[8] Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax, and inhibits the activity of the Forkhead box O (FOXO) family of transcription factors, which promote the expression of pro-apoptotic genes like Bim and Fas ligand. By inhibiting Akt activation, this compound is predicted to relieve this suppression of apoptotic machinery, thereby promoting programmed cell death.

While specific data on apoptosis induction by this compound is not extensively published, studies on other PI3K inhibitors demonstrate that their efficacy is often enhanced when used in combination with other therapeutic agents, leading to a significant increase in apoptotic cell death.[1][9]

Table 2: Representative Quantitative Data for Apoptosis Induction by PI3K Inhibition

| PI3K Inhibitor | Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| GDC0941 (Pan-PI3K) | MDA-MB-453 | 0.625 µM GDC0941 + PIM2 siRNA | Significant increase vs. control | [1] |

| IPI-145 (PI3Kδ/γ) | B-ALL cell lines | 5 µM | Increased Annexin V staining | [10] |

| LY294002 (Pan-PI3K) | Renal Carcinoma Cells | + ABT-737 | Significant increase in PARP cleavage | [8] |

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method to quantify the percentage of apoptotic cells using flow cytometry.[11]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cell populations

Procedure:

-

Induce apoptosis in the desired cell line by treating with this compound at various concentrations and time points. Include an untreated control.

-

Harvest cells (both adherent and suspension) and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Role in Cell Cycle Arrest

The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression, particularly through the G1/S phase transition.[12][13][14][15] Akt can phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1, leading to their degradation and allowing for the activation of CDK2/cyclin E complexes, which are essential for S phase entry.[16] Furthermore, the mTORC1 complex, downstream of Akt, promotes the synthesis of proteins required for cell growth and proliferation, including cyclin D1.

By inhibiting the PI3K/Akt/mTOR pathway, this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint. This is supported by numerous studies showing that PI3K inhibitors cause an accumulation of cells in the G1 phase of the cell cycle.[10][12][17]

Table 3: Representative Quantitative Data for Cell Cycle Arrest by PI3K Inhibition

| PI3K Inhibitor | Cell Line | Treatment | Effect on Cell Cycle | Reference |

| ZSTK-474 (Pan-PI3K) | B-ALL cell lines | 5 µM for 24h | G0/G1 block | [10] |

| LY294002 (Pan-PI3K) | Ovarian Cancer Cells | - | Increased percentage of cells in G1 | [12] |

| PI-103 (Dual PI3K/mTOR) | HCT116 | 1 µM for 24h | Increased percentage of cells in G0/G1 | [17] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes a standard method for analyzing cell cycle distribution based on DNA content using PI staining and flow cytometry.[18]

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol, ice-cold

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cell populations

Procedure:

-

Treat cells with this compound at desired concentrations and for various durations.

-

Harvest approximately 1-2 x 106 cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Interpretation of Results: The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in different phases of the cell cycle:

-

G0/G1 phase: 2n DNA content

-

S phase: >2n and <4n DNA content

-

G2/M phase: 4n DNA content

-

Sub-G1 peak: Apoptotic cells with fragmented DNA

Signaling Pathways

The schematic below illustrates the central role of the PI3K/Akt/mTOR pathway in regulating apoptosis and cell cycle progression, and how this compound intervenes in this signaling cascade.

References

- 1. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PI3K inhibition potentiates Bcl-2-dependent apoptosis in renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Phosphoinositide 3-kinase controls early and late events in mammalian cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

ETP-46321: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ). The information is compiled from publicly available data and is intended to serve as a resource for researchers in the fields of oncology and drug development.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its deregulation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the PI3K pathway. It is an imidazo[1,2-a]pyrazine derivative that has demonstrated significant anti-tumor activity in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | Kiapp (nM) | Reference |

| PI3Kα (wild-type) | Enzymatic Assay | 2.3 | [1][2][3] |

| PI3Kδ | Enzymatic Assay | 14.2 | [1][2][3] |

| PI3Kα (H1047R mutant) | Enzymatic Assay | 2.33 | [2][4] |

| PI3Kα (E545K mutant) | Enzymatic Assay | 1.77 | [2][4] |

| PI3Kα (E542K mutant) | Enzymatic Assay | 1.89 | [2][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| U2OS | Cellular Assay | Inhibition of AKT phosphorylation (p-AKT Ser473) | 8.3 | [2][4] |

Table 3: In Vivo Pharmacokinetics of this compound in BALB/c Mice

| Parameter | Value | Units | Reference |

| In Vivo Clearance | 0.6 | L/h/Kg | [2] |

| Oral Bioavailability | 90 | % | [2] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H27N9O3S | [1] |

| Molecular Weight | 473.55 | [1] |

| CAS Number | 1252594-99-2 | [4] |

| Solubility | ≥ 33 mg/mL in DMSO | [1] |

Signaling Pathway and Experimental Workflows

PI3K/Akt Signaling Pathway

This compound targets the PI3Kα and PI3Kδ isoforms, which are key components of the PI3K/Akt signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a general workflow for the discovery and preclinical characterization of a kinase inhibitor like this compound.

Caption: General experimental workflow for kinase inhibitor discovery and development.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully available in the public domain, this section provides representative methodologies for the key assays based on standard practices in the field.

Synthesis of this compound

The synthesis of this compound, an imidazo[1,2-a]pyrazine derivative, likely involves a multi-step synthetic route. A plausible general approach, based on the synthesis of similar heterocyclic compounds, is outlined below.

Note: This is a generalized synthetic scheme and may not reflect the exact process used for this compound.

-

Condensation: Reaction of an appropriate 2-aminopyrazine with an α-haloketone to form the imidazo[1,2-a]pyrazine core.

-

Functionalization: Introduction of the morpholine and piperazine moieties through nucleophilic substitution reactions.

-

Sulfonylation: Reaction of the piperazine nitrogen with methanesulfonyl chloride to yield the final product.

Purification at each step would likely be achieved using column chromatography, and the structure of the final compound confirmed by NMR and mass spectrometry.

PI3K Enzymatic Assay (Representative HTRF Protocol)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring PI3K activity.

-

Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from PIP2. The detection system typically involves a GST-tagged PH domain that binds to PIP3, a Europium cryptate-labeled anti-GST antibody, and an allophycocyanin (APC)-labeled biotinylated-PIP3 tracer. In the absence of PIP3 production, the tracer binds to the PH domain, bringing the Europium and APC into close proximity and generating a FRET signal. PIP3 produced by the enzyme competes with the tracer, leading to a decrease in the FRET signal.

-

Procedure:

-

Recombinant PI3Kα or PI3Kδ enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the PIP2 substrate.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the detection reagents (GST-PH domain, Eu-anti-GST, and APC-biotin-PIP3) are added.

-

After incubation to allow for equilibration of the detection complex, the HTRF signal is read on a compatible plate reader.

-

The Kiapp values are calculated from the dose-response curves.

-

Cellular p-AKT (Ser473) Inhibition Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of AKT at serine 473.

-

Principle: A sandwich immunoassay format is used, often in a 96- or 384-well plate. Cells are lysed, and the lysate is incubated in wells coated with a capture antibody for total AKT. A detection antibody specific for the phosphorylated form of AKT (p-AKT Ser473), often labeled with a fluorophore or an enzyme for colorimetric or chemiluminescent detection, is then added. The resulting signal is proportional to the amount of phosphorylated AKT.

-

Procedure:

-

U2OS cells are seeded in microplates and cultured overnight.

-

The cells are then serum-starved to reduce basal levels of AKT phosphorylation.

-

Cells are pre-incubated with various concentrations of this compound.

-

The PI3K pathway is stimulated with a growth factor (e.g., IGF-1).

-

The cells are lysed, and the lysates are transferred to the assay plate.

-

The assay is performed according to the manufacturer's instructions for the specific p-AKT (Ser473) assay kit.

-

The signal is measured, and IC50 values are determined from the resulting dose-response curves.

-

In Vivo Tumor Growth Inhibition Study (Representative Model)

The efficacy of this compound in inhibiting tumor growth in vivo was evaluated in a lung tumor mouse model driven by a K-RasG12V oncogenic mutation.[2]

-

Model: Genetically engineered mouse models (GEMMs) that conditionally express the K-RasG12V oncogene in lung epithelial cells upon administration of an inducing agent (e.g., Cre recombinase delivered via a viral vector) are often used to faithfully recapitulate human lung adenocarcinoma.

-

Procedure:

-

Tumors are induced in the lungs of the K-RasG12V mice.

-

Tumor formation and burden are monitored using imaging techniques such as micro-CT or positron emission tomography (PET).[2]

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor growth is monitored over time by imaging.

-

At the end of the study, tumors are excised, and further pharmacodynamic analyses (e.g., measuring p-AKT levels in tumor tissue) can be performed to confirm target engagement.

-

Conclusion

This compound is a potent, selective, and orally bioavailable dual inhibitor of PI3Kα and PI3Kδ. It has demonstrated robust activity in both biochemical and cellular assays, effectively inhibiting the PI3K/Akt signaling pathway. Furthermore, it has shown significant tumor growth inhibition in a relevant in vivo cancer model. The data summarized in this guide highlight the promising preclinical profile of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K pathway. Further investigation and clinical development would be required to establish its safety and efficacy in humans.

References

ETP-46321: A Technical Overview of its PI3K Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ETP-46321, a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinases (PI3Ks). The document details the compound's inhibitory activity against various PI3K isoforms, outlines the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: PI3K Isoform Selectivity

This compound has demonstrated significant potency and selectivity for specific isoforms within the PI3K family. The compound is a potent dual inhibitor of PI3Kα and PI3Kδ.[1] The following tables summarize the quantitative data regarding the inhibitory activity of this compound against wild-type and mutant PI3K isoforms, as well as its cellular activity.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type PI3K Isoforms

| Isoform | Kiapp (nM) |

| p110α | 2.3 |

| p110β | 170 |

| p110δ | 14.2 |

| p110γ | 179 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Inhibitory Activity of this compound against Mutant PI3Kα Isoforms

| Mutant Isoform | Kiapp (nM) |

| PI3Kα-E545K | 1.77 |

| PI3Kα-E542K | 1.89 |

| PI3Kα-H1047R | 2.33 |

Data sourced from MedChemExpress.[1]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| U2OS | Inhibition of AKT Ser473 phosphorylation | 8.3 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

The determination of the inhibitory profile of this compound relies on robust in vitro kinase assays. While the specific protocols for this compound are not publicly detailed, a representative methodology based on established PI3K kinase assays is provided below. These assays typically measure the phosphorylation of a substrate by a specific PI3K isoform in the presence of varying concentrations of the inhibitor.

Representative In Vitro PI3K Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for measuring PI3K activity and its inhibition.

1. Reagents and Materials:

-

Purified, recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Adenosine triphosphate (ATP)

-

This compound or other test compounds

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA)

-

Stop solution (containing EDTA)

-

Detection reagents: Biotinylated PIP3, Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and streptavidin-APC (for HTRF assay)

-

384-well opaque black plates

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Add a defined amount of the specific PI3K isoform to each well of the 384-well plate containing the diluted inhibitor.

-

Incubate the enzyme and inhibitor for a predetermined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.[2] The final concentration of ATP should be close to its Km value for the specific isoform.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[2]

-

Terminate the reaction by adding the stop solution.[2]

-

Add the detection reagents to each well. This includes a biotinylated PIP3 tracer, a Europium-labeled antibody, and streptavidin-APC.[2]

-

Incubate the plate in the dark for a specified duration (e.g., 2 hours) to allow for the binding of the detection reagents.[2]

-

Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a suitable plate reader with excitation at 320 nm and dual emission detection at 615 nm (Europium) and 665 nm (APC).[2]

3. Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

The percentage of inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls (0% inhibition with no inhibitor and 100% inhibition with no enzyme).[2]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of Class I PI3K isoforms in cell signaling, leading to the activation of AKT and downstream effectors that regulate cell survival, proliferation, and metabolism.[3]

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

This diagram outlines the typical workflow for assessing the selectivity profile of a PI3K inhibitor like this compound across different isoforms.

Caption: A generalized workflow for determining the PI3K isoform selectivity of an inhibitor.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of ETP-46321

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the α and δ isoforms of phosphoinositide 3-kinase (PI3K). Its high selectivity and favorable pharmacokinetic profile have made it a subject of interest in preclinical cancer research. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₇N₉O₃S.[1] A thorough understanding of its structure is fundamental to appreciating its biological activity.

| Property | Value | Reference |

| IUPAC Name | 5-(2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine | [1] |

| CAS Number | 1252594-99-2 | [2] |

| Molecular Formula | C₂₀H₂₇N₉O₃S | [1] |

| Molecular Weight | 473.55 g/mol | [2] |

| SMILES | NC1=NC=C(C2=CN3C(C(N4CCOCC4)=N2)=NC(CN5CCN(S(=O)(C)=O)CC5)=C3)C=N1 | [3] |

| Appearance | Solid | [2] |

Mechanism of Action

This compound functions as a potent inhibitor of the class I PI3K isoforms α and δ.[2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.

This compound exerts its effect by competing with ATP for the binding site in the kinase domain of the p110α and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent dephosphorylation of Akt and its downstream targets ultimately leads to the inhibition of tumor cell growth and survival.[1][2]

Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Quantitative Biological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Kᵢ app (nM) | Reference |

| PI3Kα (p110α) | 2.3 | [2] |

| PI3Kδ (p110δ) | 14.2 | [2] |

| PI3Kα-H1047R mutant | 2.33 | [2] |

| PI3Kα-E545K mutant | 1.77 | [2] |

| PI3Kα-E542K mutant | 1.89 | [2] |

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| AKT Phosphorylation Inhibition | U2OS | 8.3 | [2] |

Table 3: In Vivo Pharmacokinetics in BALB/c Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 90% | [2] |

| In Vivo Clearance | 0.6 L/h/Kg | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key experiments cited in the characterization of this compound.

In Vitro PI3K Enzyme Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of inhibitors against PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3Kα and PI3Kδ enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

-

ATP

-

PIP2 substrate

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the assay plate.

-

Add the PI3K enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the Kᵢ app value by fitting the data to a suitable dose-response curve.

-

Cellular AKT Phosphorylation Assay (Western Blot)

This protocol outlines the procedure for assessing the inhibitory effect of this compound on AKT phosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Culture U2OS cells in appropriate media until they reach 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Calculate the IC₅₀ value by plotting the normalized phospho-Akt levels against the concentration of this compound.

-

Experimental Workflow: Cellular AKT Phosphorylation Assay

Caption: A generalized workflow for determining the IC₅₀ of this compound on AKT phosphorylation.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in a lung tumor mouse model driven by a K-RasG12V oncogenic mutation.[1][2] Daily oral administration of this compound at 50 mg/kg for three weeks resulted in significant tumor growth inhibition.[2] Furthermore, positron emission tomography (PET) imaging indicated a reduction in the metabolic activity of the tumors.[2]

In Vivo Mouse Model Protocol (General)

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a xenograft or genetically engineered mouse model.

-

Animal Model:

-

Utilize an appropriate mouse model, such as BALB/c mice bearing lung tumor xenografts or a genetically engineered model with a K-RasG12V mutation.

-

-

Compound Formulation and Dosing:

-

Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Determine the appropriate dose based on pharmacokinetic and tolerability studies. A dose of 50 mg/kg has been previously reported.[2]

-

-

Study Design:

-

Randomize tumor-bearing mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally, once daily, for a specified duration (e.g., 21 days).

-

-

Efficacy Endpoints:

-

Measure tumor volumes periodically using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt) and histopathological examination.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition for the this compound treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effects.

-

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of PI3Kα and PI3Kδ with promising preclinical antitumor activity. Its favorable oral bioavailability and pharmacokinetic properties further enhance its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of PI3K pathway inhibition. Further investigation into the efficacy of this compound in various cancer models and in combination with other therapeutic agents is warranted.

References

Preliminary Efficacy of ETP-46321: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary efficacy data available for ETP-46321, a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The information presented is collated from publicly available preclinical data.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against PI3Kα and PI3Kδ in biochemical assays. Furthermore, its efficacy has been confirmed in cellular models through the inhibition of the downstream effector protein kinase B (AKT).

Biochemical Potency

The inhibitory activity of this compound against PI3K isoforms was determined using kinase assays. The apparent inhibition constants (Kiapp) are summarized in the table below.

| Target | Kiapp (nM) |

| PI3Kα (wild-type) | 2.3[1] |

| PI3Kα (H1047R mutant) | 2.33[1] |

| PI3Kα (E545K mutant) | 1.77[1] |

| PI3Kα (E542K mutant) | 1.89[1] |

| PI3Kδ | 14.2[1] |

Cellular Potency

The cellular activity of this compound was assessed by measuring the inhibition of AKT phosphorylation in the U2OS human osteosarcoma cell line.

| Cell Line | Endpoint | IC50 (nM) |

| U2OS | Inhibition of AKT phosphorylation | 8.3[1] |

In Vivo Efficacy

Preliminary in vivo studies have been conducted to evaluate the anti-tumor activity of this compound in a relevant animal model.

Lung Tumor Mouse Model

This compound was evaluated in a lung tumor mouse model driven by the K-RasG12V oncogenic mutation. The study reported significant tumor growth inhibition and a reduction in tumor metabolic activity as measured by positron emission tomography (PET).[1][2]

Specific quantitative data on the percentage of tumor growth inhibition and the dosing regimen were not available in the reviewed literature.

Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have indicated that this compound possesses favorable properties for oral administration.

| Species | Parameter | Value |

| BALB/c Mouse | In vivo Clearance | 0.6 L/h/Kg[1][2] |

| BALB/c Mouse | Oral Bioavailability | 90%[1][2] |

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies typically employed in preclinical oncology research. The specific, detailed protocols for the this compound studies were not available in the publicly accessible literature.

PI3K Enzyme Inhibition Assay (Illustrative Protocol)

Biochemical potency against PI3K isoforms is commonly determined using a kinase assay, such as an ADP-Glo™ Kinase Assay.

-

Reaction Setup : The kinase reaction is performed in a buffer containing the PI3K enzyme, the substrate (e.g., PIP2), and ATP.

-

Inhibitor Addition : this compound is added at various concentrations.

-

Incubation : The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

-

ATP Detection : An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation : A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis : The luminescent signal, which is proportional to the ADP generated and thus the kinase activity, is measured. The IC50 or Kiapp values are calculated from the dose-response curve.

Cellular AKT Phosphorylation Assay (Illustrative Protocol)

The inhibition of PI3K signaling in a cellular context is often assessed by measuring the phosphorylation of downstream targets like AKT.

-

Cell Culture : U2OS cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment : Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis : The cells are lysed to extract cellular proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined.

-

Immunoassay : An immunoassay, such as a sandwich ELISA or Western blot, is performed using antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.

-

Data Analysis : The signal from the phosphorylated AKT is normalized to the total AKT signal. The IC50 value is determined by plotting the normalized signal against the inhibitor concentration.

In Vivo Tumor Xenograft Study (Illustrative Protocol)

The anti-tumor efficacy of a compound is evaluated in vivo using animal models, such as immunodeficient mice bearing human tumor xenografts.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation : Human cancer cells (e.g., a lung cancer cell line with a K-Ras mutation) are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a predetermined dose and schedule.

-

Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint : The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed.

-

Data Analysis : Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow

PI3K/AKT Signaling Pathway

References

Methodological & Application

ETP-46321: Application Notes and Protocols for Cell-Based Assays

For Research Use Only.

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with high selectivity. It has demonstrated significant activity in cellular assays, particularly in the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its biological activity.

Mechanism of Action

This compound exerts its inhibitory effect on the PI3K pathway. PI3K, upon activation by upstream signals such as growth factors, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. By inhibiting PI3Kα and PI3Kδ, this compound effectively blocks the production of PIP3, leading to a downstream reduction in AKT phosphorylation and activation.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound.

| Target/Assay | Cell Line | IC50 / Kiapp | Reference |

| PI3Kα (p110α) | - | Kiapp: 2.3 nM | [1] |

| PI3Kδ (p110δ) | - | Kiapp: 14.2 nM | [1] |

| AKT Phosphorylation (Ser473) | U2OS | IC50: 8.3 nM | [1] |

| PI3Kα-H1047R mutant | - | Kiapp: 2.33 nM | [1] |

| PI3Kα-E545K mutant | - | Kiapp: 1.77 nM | [1] |

| PI3Kα-E542K mutant | - | Kiapp: 1.89 nM | [1] |

Experimental Protocols

Western Blot Analysis of AKT Phosphorylation

This protocol describes the treatment of cells with this compound and subsequent analysis of AKT phosphorylation at Serine 473 (p-AKT Ser473) by Western blot. The human osteosarcoma cell line U2OS is used as an example.

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

U2OS cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. A suggested concentration range is 0.1 nM to 1 µM (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined time, for example, 2 to 4 hours, at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

-

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This protocol provides a method to assess the effect of this compound on cell viability or proliferation using either a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay. The multiple myeloma cell line OPM2 is provided as an example.

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

OPM2 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear or opaque-walled tissue culture plates

-

MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed OPM2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Compound Addition:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM (e.g., 0.001, 0.01, 0.1, 1, 10 µM).

-

Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Add 100 µL of the diluted compound solutions to the respective wells, resulting in a final volume of 200 µL per well.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Assay Procedure:

For MTT Assay:

-

Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from the no-cell control wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualization

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for Western blot analysis of p-AKT (Ser473).

Caption: Workflow for cell viability/proliferation assays.

References

Application Notes and Protocols for Generating a Dose-Response Curve for ETP-46321

For Researchers, Scientists, and Drug Development Professionals

Introduction